2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Description
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylthio group at position 2 and a 4-phenylpiperazinyl moiety at position 3. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticonvulsant, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S2/c1-2-3-13-21-16-18-17-15(22-16)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJBMDQEPHJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 4-phenylpiperazine with a suitable thiadiazole precursor. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anxiolytic agent and its activity against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to the observed biological effects. For example, its anxiolytic activity may be due to its interaction with serotonin or dopamine receptors in the brain.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Variations
- Thiadiazole vs. Oxadiazole Analogs: The synthesis of 2-(butylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole () highlights the impact of replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole).
Substituent Modifications
- Phenylpiperazine vs. Aryl/Amino Groups: The phenylpiperazine substituent in the target compound contrasts with analogs bearing aryl (e.g., 4-nitrophenyl) or amino groups (e.g., 5-(2-hydroxyphenyl)-2-amino-1,3,4-thiadiazole) .
Anticonvulsant Activity
- Compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide demonstrated 100% effectiveness in the maximal electroshock (MES) model, attributed to the hydrophobic benzothiazole domain and nitrophenyl group enhancing blood-brain barrier penetration . The target compound’s butylthio group may similarly improve lipophilicity but lacks direct activity data.
Antimicrobial Activity
- Derivatives like 3-间硝基苯基/对硝基苯基-6-芳基-1,2,4-三唑并[3,4-b]-1,3,4-噻二唑 showed significant inhibition against Staphylococcus aureus and E. coli due to nitro groups enhancing electrophilic interactions with microbial enzymes .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound known for its diverse biological activities. This compound features a thiadiazole ring, a butylthio group, and a phenylpiperazine moiety, which contribute to its potential pharmacological properties. Thiadiazoles are recognized in medicinal chemistry for their roles as scaffolds in developing various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Structure and Synthesis
The chemical structure of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is represented as follows:
The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones under acidic or basic conditions. Common catalysts include hydrochloric acid or sodium hydroxide, and purification is achieved through recrystallization or chromatography.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds structurally similar to 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific growth factors and enzymes critical for tumor progression. In vitro studies have reported IC50 values indicating potent activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | MCF-7 | 29 |
| 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | HeLa | 73 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Anxiolytic Effects
Another area of interest is the anxiolytic potential of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole. Its interaction with serotonin and dopamine receptors in the brain may mediate anxiety-reducing effects. This makes it a candidate for further exploration in treating anxiety disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiadiazole derivatives:
- Anticancer Studies : A study evaluating various thiadiazole compounds found that modifications to the thiadiazole ring significantly influenced their cytotoxicity against cancer cell lines. Compounds with higher lipophilicity showed enhanced activity due to better membrane permeability .
- Antimicrobial Studies : Another investigation into thiadiazoles revealed that certain derivatives exhibited broad-spectrum antimicrobial activity. The presence of sulfur in the thiadiazole ring was noted to enhance interaction with microbial targets .
- Structure-Activity Relationship (SAR) : Research on SAR has indicated that minor structural modifications can lead to significant changes in biological activity. For instance, substituents on the phenylpiperazine moiety were found to play a crucial role in determining the compound's overall efficacy against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
